4-Benzyl-1,3-dimethyl-2,6-diphenylpiperidin-4-ol
Description
Properties
IUPAC Name |
4-benzyl-1,3-dimethyl-2,6-diphenylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO/c1-20-25(23-16-10-5-11-17-23)27(2)24(22-14-8-4-9-15-22)19-26(20,28)18-21-12-6-3-7-13-21/h3-17,20,24-25,28H,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYWHUJCPVLQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(CC1(CC2=CC=CC=C2)O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1,3-dimethyl-2,6-diphenylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives followed by benzylation and subsequent functional group modifications . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce significant quantities of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1,3-dimethyl-2,6-diphenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
4-Benzyl-1,3-dimethyl-2,6-diphenylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-1,3-dimethyl-2,6-diphenylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and produce various effects . For instance, derivatives of this compound have been studied for their potential as CCR5 antagonists, which are relevant in the treatment of HIV .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Benzyl-1,3-dimethyl-2,6-diphenylpiperidin-4-ol include other piperidin-4-ol derivatives, such as:
- 4-Benzyl-1,3-dimethyl-2,6-diphenylpiperidin-4-one
- 4-Benzyl-1,3-dimethyl-2,6-diphenylpiperidin-4-amine
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
